molecular formula C8H4BrFN2O B13129964 6-Bromo-3-cyano-2-fluorobenzamide

6-Bromo-3-cyano-2-fluorobenzamide

Cat. No.: B13129964
M. Wt: 243.03 g/mol
InChI Key: SVLJNJANEPHWNB-UHFFFAOYSA-N
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Description

6-Bromo-3-cyano-2-fluorobenzamide is an organic compound with the molecular formula C8H4BrFN2O It is a derivative of benzamide, featuring bromine, cyano, and fluorine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-cyano-2-fluorobenzamide typically involves multi-step organic reactions. One common method includes the bromination of 3-cyano-2-fluorobenzamide using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-cyano-2-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

    Substitution: Formation of derivatives like 6-azido-3-cyano-2-fluorobenzamide.

    Reduction: Formation of 6-bromo-3-amino-2-fluorobenzamide.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

6-Bromo-3-cyano-2-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-3-cyano-2-fluorobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the cyano and fluorine groups can enhance its binding affinity and specificity, while the bromine atom can facilitate interactions with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Similar Compounds

    3-Cyano-2-fluorobenzamide: Lacks the bromine substituent, which may affect its reactivity and binding properties.

    6-Bromo-2-fluorobenzamide: Lacks the cyano group, which can influence its chemical behavior and applications.

    6-Bromo-3-cyano-2-chlorobenzamide: Substitutes fluorine with chlorine, potentially altering its chemical and biological properties.

Uniqueness

6-Bromo-3-cyano-2-fluorobenzamide is unique due to the combination of bromine, cyano, and fluorine substituents, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H4BrFN2O

Molecular Weight

243.03 g/mol

IUPAC Name

6-bromo-3-cyano-2-fluorobenzamide

InChI

InChI=1S/C8H4BrFN2O/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-2H,(H2,12,13)

InChI Key

SVLJNJANEPHWNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)C(=O)N)Br

Origin of Product

United States

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